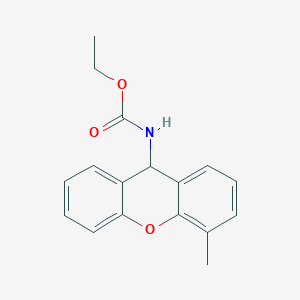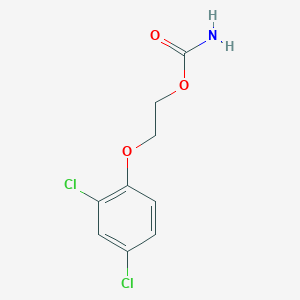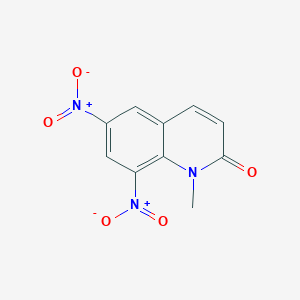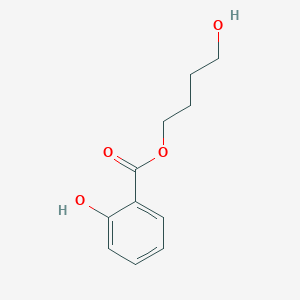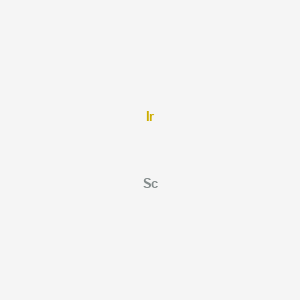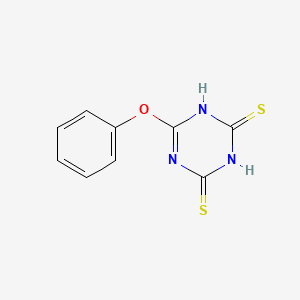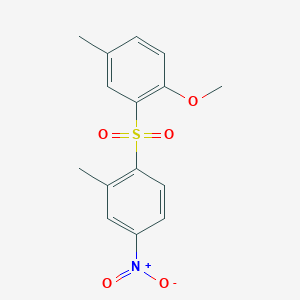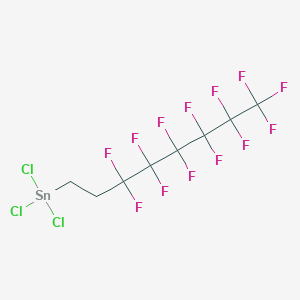
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is a specialized organotin compound characterized by the presence of both trichlorostannane and a highly fluorinated octyl group. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of trichlorostannane with a fluorinated octyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannane. Common solvents used in this synthesis include toluene and dichloromethane. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannane moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized to form higher oxidation state tin compounds or reduced to form lower oxidation state derivatives.
Hydrolysis: In the presence of water, the trichlorostannane group can hydrolyze to form hydroxystannane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium alkoxides, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an alkoxystannane, while oxidation with hydrogen peroxide can produce a tin oxide derivative.
科学的研究の応用
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to chemical and thermal degradation.
作用機序
The mechanism by which Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane exerts its effects involves its interaction with various molecular targets. The trichlorostannane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing cellular processes. The highly fluorinated octyl group contributes to the compound’s stability and resistance to metabolic degradation.
類似化合物との比較
Similar Compounds
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Similar in structure but contains silicon instead of tin. It is used in surface modification and as a precursor for the synthesis of other fluorinated compounds.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of a trichlorostannane group. It is used in the preparation of self-assembled monolayers and in surface chemistry.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol: Contains a hydroxyl group and is used in the synthesis of fluorinated surfactants and other specialty chemicals.
Uniqueness
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to the presence of the trichlorostannane group, which imparts distinct reactivity and chemical properties compared to its silicon, thiol, and hydroxyl analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
特性
CAS番号 |
6256-76-4 |
|---|---|
分子式 |
C8H4Cl3F13Sn |
分子量 |
572.2 g/mol |
IUPAC名 |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/C8H4F13.3ClH.Sn/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;;/h1-2H2;3*1H;/q;;;;+3/p-3 |
InChIキー |
MPJMZYJYMFFEOZ-UHFFFAOYSA-K |
正規SMILES |
C(C[Sn](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
